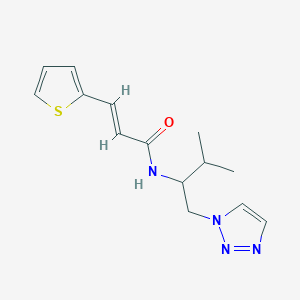

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and an acrylamide moiety

Properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWXZHXHRBUUTD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could be:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

Introduction of the Acrylamide Moiety: This step might involve the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Coupling with the Thiophene Ring: The final step could involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the acrylamide moiety, converting it to an amine.

Substitution: The triazole and thiophene rings may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with triazole and thiophene rings are often explored for their potential as pharmaceuticals. They may exhibit antimicrobial, antifungal, or anticancer activities. The acrylamide moiety could also contribute to biological activity by interacting with specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene ring might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings

Biological Activity

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that exhibits significant biological activity due to its unique chemical structure, which includes a triazole ring, a thiophene ring, and an acrylamide moiety. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound can be synthesized through a series of organic reactions:

- Formation of the Triazole Ring : A Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

- Introduction of the Acrylamide Moiety : Reaction of an appropriate amine with acryloyl chloride under basic conditions.

- Coupling with the Thiophene Ring : A coupling reaction such as Suzuki or Heck reaction to introduce the thiophene ring .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The acrylamide moiety may interact with specific enzymes, inhibiting their activity.

- Receptor Interaction : The compound may bind to various receptors, influencing cellular signaling pathways.

- Molecular Targeting : The triazole ring can participate in hydrogen bonding or π–π interactions with nucleic acids or proteins .

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene rings often exhibit antimicrobial properties. For example, similar compounds have demonstrated:

- Antibacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1–2 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| (E)-N-(3-methyl... | Staphylococcus aureus | 1–2 |

| (E)-N-(3-methyl... | Escherichia coli | 2–8 |

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens.

Anticancer Potential

The acrylamide moiety is associated with anticancer activity due to its ability to interfere with cancer cell proliferation and induce apoptosis. Studies on related compounds have shown promising results in inhibiting tumor growth in various cancer models .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to (E)-N-(3-methyl... The findings revealed that modifications in the alkyl chain influenced antimicrobial potency significantly. Compounds with medium hydrophobicity exhibited the highest antibacterial activity .

Anticancer Research

Another investigation focused on the anticancer properties of acrylamide derivatives. It was found that certain structural modifications increased cytotoxicity against cancer cell lines, suggesting that (E)-N-(3-methyl...) could be explored further for its potential as an anticancer agent .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of the thiophene-acrylamide backbone via Knoevenagel condensation using thiophene-2-carbaldehyde and cyanoacetamide derivatives under basic conditions (e.g., piperidine catalyst) .

- Step 2: Functionalization of the triazole moiety through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), requiring precise stoichiometric control to avoid side products .

- Step 3: Final coupling of intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) to form the acrylamide bond, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical factors: Solvent polarity, reaction temperature (60–80°C for CuAAC), and protecting group strategies for amine functionalities.

Q. How can researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical methods is required:

- NMR : H and C NMR to confirm regiochemistry of the triazole ring and acrylamide geometry (E/Z configuration) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (±2 ppm tolerance) .

- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals, which may be challenging due to the compound’s hygroscopic nature .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (triazole C-H) confirm functional groups .

Advanced Research Questions

Q. What strategies can optimize reaction yields during triazole-alkylation steps?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions but may increase byproduct formation. Mixed solvents (DMF:HO 4:1) can improve selectivity .

- Catalyst optimization : Use of Cu(I) complexes (e.g., CuI/PPh) at 0.1–1 mol% reduces metal contamination while maintaining >80% yield .

- Kinetic monitoring : In situ FT-IR or HPLC tracking of azide consumption to terminate reactions at ~90% conversion, minimizing over-alkylation .

Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?

Discrepancies often arise from:

- Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) or serum concentration in media .

- Compound stability : Hydrolytic degradation of the acrylamide group under physiological pH (7.4) can reduce potency. Stability studies via LC-MS over 24–72 hours are critical .

- Metabolic interference : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) may alter effective concentrations. Co-administration studies with inhibitors like ketoconazole are recommended .

Q. What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to model binding to kinases (e.g., EGFR) or inflammatory targets (COX-2). The thiophene and triazole moieties show strong π-π stacking with hydrophobic pockets .

- MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the acrylamide carbonyl and catalytic lysine residues .

- QSAR models : Training sets of analogous triazole-acrylamide derivatives can predict logP (clogP ≈ 2.8) and permeability (Caco-2 P > 5 × 10 cm/s) .

Q. What in vitro assays are recommended for evaluating anticancer activity?

- Dose-response profiling : MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines, with IC values compared to 5-FU controls .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation (e.g., Caspase-Glo® assays) .

- Migration inhibition : Scratch wound healing assays at sub-cytotoxic concentrations (1–10 μM) to assess anti-metastatic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.